5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 5, a ketone at position 7, and a carboxylic acid at position 2. Its synthesis involves cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, followed by hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation . The compound exhibits biological relevance, particularly as a cathepsin inhibitor (e.g., IC50 ~25 µM for cathepsin K inhibition in derivative 5a) . Its structure-activity relationship (SAR) highlights the importance of the carboxylic acid group for binding interactions and the ethyl substituent for modulating lipophilicity and steric effects.
Properties
IUPAC Name |
5-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-5-3-7(13)12-8(11-5)6(4-10-12)9(14)15/h3-4,10H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQENMOMMBJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized using the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted in an ethanol-water mixture at reflux temperature.
Industrial Production Methods: On an industrial scale, the synthesis of 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves optimizing the Biginelli reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the pyrazolopyrimidine ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduced forms of the compound can be obtained, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their pharmacological activities, such as anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Notes:
- *Molecular weight calculated based on formula C₁₀H₁₁N₃O₃.
- Carboxamide derivatives (e.g., N-aryl compounds) exhibit improved solubility compared to carboxylic acid analogues .
Functional Group Impact
- Carboxylic Acid vs. Esters (e.g., ethyl carboxylates) are typically prodrugs with improved bioavailability but require hydrolysis for activation .
- Ethyl vs. However, steric bulk may reduce binding affinity in some cases .
Biological Activity
5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its role as an angiotensin II receptor antagonist and its anti-inflammatory properties.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system that contributes to its biological activity. The presence of the carboxylic acid group at position 3 enhances its solubility and receptor binding affinity.
1. Angiotensin II Receptor Antagonism
Research has demonstrated that derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant in vitro antagonistic activity against angiotensin II (AII) receptors. A study reported that these compounds were able to effectively inhibit AII-induced responses in various models, indicating their potential as antihypertensive agents. The most active compounds showed superior efficacy compared to established drugs like losartan in spontaneously hypertensive rats (SHR) following oral administration .
| Compound | Activity Type | Model Used | Efficacy Compared to Losartan |
|---|---|---|---|
| This compound | AII Antagonist | SHR | More active |
2. Anti-inflammatory Properties
In addition to their cardiovascular effects, pyrazolo[1,5-a]pyrimidine derivatives have shown promising anti-inflammatory activity. A recent study highlighted the synthesis and evaluation of various derivatives for their ability to inhibit pro-inflammatory pathways. Compounds similar to 5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine demonstrated significant inhibition of NF-kB/AP-1 reporter activity in response to lipopolysaccharide (LPS) stimulation .
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | <50 | NF-kB/AP-1 |
Case Study 1: Antihypertensive Effects
In a controlled experiment involving SHR models treated with various dosages of the compound, researchers observed a dose-dependent reduction in blood pressure. The compound's mechanism was attributed to its ability to block AII receptors effectively.
Case Study 2: Inhibition of Inflammatory Responses
In vitro studies assessed the effect of the compound on cytokine production in macrophages stimulated with LPS. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
